molecular formula C35H43N5O4 B1680567 Revefenacin CAS No. 864750-70-9

Revefenacin

Cat. No. B1680567
CAS RN: 864750-70-9
M. Wt: 597.7 g/mol
InChI Key: FYDWDCIFZSGNBU-UHFFFAOYSA-N
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Description

Revefenacin is an anticholinergic agent used to treat chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is a long-acting bronchodilator that is inhaled to open up the bronchial tubes (air passages) in the lungs . Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA) .


Synthesis Analysis

A simple, accurate, and precise reversed-phase high-performance-liquid-chromatography (RP-HPLC) method was developed and validated for Revefenacin in bulk and pharmaceutical dosage forms .


Molecular Structure Analysis

Revefenacin has a molecular formula of C35H43N5O4 . It is a novel biphenyl carbamate tertiary amine agent . The labile primary amide in the structure produces a “soft-drug” site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions .


Chemical Reactions Analysis

Revefenacin is a potent and selective antagonist with similar affinity for the different subtypes of muscarinic receptors (M1-M5) . It prevents methacholine- and acetylcholine-induced bronchoconstrictive effects in a dose-dependent manner .


Physical And Chemical Properties Analysis

Revefenacin has a molecular weight of 597.7 g/mol . It has a molecular formula of C35H43N5O4 .

Scientific Research Applications

Revefenacin: A Comprehensive Analysis of Scientific Research Applications: Revefenacin is a long-acting muscarinic antagonist (LAMA) used primarily for the treatment of chronic obstructive pulmonary disease (COPD). Below is a detailed analysis of its unique applications in scientific research, focusing on different aspects of its use and potential:

Bronchodilation Efficacy in COPD Treatment

Revefenacin has been shown to produce sustained bronchodilation in patients with COPD. Its unique structure and long dissociation half-life from the M3 receptor allow it to provide long-lasting relief with fewer antimuscarinic side effects .

Patient-Reported Outcomes in COPD

Studies have explored the efficacy and safety of Revefenacin in COPD patients with comorbid anxiety and/or depression, highlighting its role in improving lung function and patient-reported outcomes .

Systematic Reviews and Meta-Analyses

Systematic reviews incorporating dose-response meta-analyses have been conducted to assess the overall efficacy and safety profile of Revefenacin, providing a comprehensive overview of its therapeutic potential .

Pharmacology and Pharmacokinetics

Research has delved into the pharmacological properties and pharmacokinetics of Revefenacin, including its dosage, administration, and drug interactions, which are crucial for its clinical application .

Comparative Studies with Other LAMAs

Comparative studies have been performed to evaluate Revefenacin against other LAMAs, such as glycopyrrolate and tiotropium, assessing its relative performance and benefits .

Efficacy in Patients with Suboptimal Peak Inspiratory Flow Rate (PIFR)

Clinical trials have investigated the efficacy of Revefenacin in patients with moderate to very severe COPD and suboptimal PIFR, demonstrating its effectiveness in this specific patient group .

Safety And Hazards

Revefenacin may cause serious side effects. Call your doctor at once if you have: wheezing, choking, or other breathing problems after using revefenacin; blurred vision, tunnel vision, eye pain or redness, or seeing halos around lights; painful or difficult urination; or trouble emptying your bladder (a weak stream of urine) .

properties

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027775
Record name Revefenacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

< 1 mg/ml
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Revefenacin

CAS RN

864750-70-9
Record name 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revefenacin [USAN:INN:WHO-DD]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Revefenacin?

A1: Revefenacin is a long-acting muscarinic antagonist (LAMA). It exerts its bronchodilatory effect by competitively binding to muscarinic receptors, primarily the M3 subtype, in the airways. [, , , ] This binding prevents acetylcholine, the endogenous agonist, from activating these receptors, thereby inhibiting bronchoconstriction. [, , ]

Q2: How does Revefenacin's kinetic selectivity for the M3 receptor contribute to its therapeutic profile?

A2: Revefenacin demonstrates slower dissociation from the M3 receptor compared to the M2 receptor, resulting in kinetic selectivity for M3. [] This selectivity is advantageous as M3 receptors are predominantly found in airway smooth muscle, making Revefenacin's bronchodilatory effect more targeted and potentially minimizing systemic anticholinergic side effects associated with M2 receptor antagonism. [, , ]

Q3: What are the downstream effects of Revefenacin binding to M3 receptors in the airways?

A3: By blocking acetylcholine's action on M3 receptors, Revefenacin inhibits smooth muscle contraction in the airways, leading to bronchodilation. [, , , ] This bronchodilation results in increased airflow and reduced airway resistance, improving lung function in patients with chronic obstructive pulmonary disease (COPD). [, , , , ]

Q4: What is the molecular structure of Revefenacin?

A4: Revefenacin possesses a unique biphenyl carbamate tertiary amine structure. [] This structure differs from the quaternary amine structure common to many previously approved LAMAs. []

Q5: Has the compatibility of Revefenacin with other drugs been investigated?

A5: Yes, a study assessed the physicochemical compatibility of Revefenacin inhalation solution with Formoterol Fumarate inhalation solution. [] This study demonstrated the stability of the mixture for up to 25 hours at room temperature, supporting the potential for co-administration of these two drugs in clinical settings. []

Q6: What is the absorption profile of Revefenacin?

A6: Revefenacin exhibits low absolute bioavailability (2.8%) after oral administration. [] This low bioavailability is attributed to extensive first-pass metabolism and is consistent with its intended route of administration via nebulization. [, ]

Q7: How is Revefenacin metabolized?

A7: The primary metabolic pathway for Revefenacin is hydrolysis to its major metabolite, THRX-195518 (M2). [] Both Revefenacin and THRX-195518 undergo hepatic-biliary and fecal elimination, with negligible renal excretion. []

Q8: Does the metabolite THRX-195518 contribute significantly to Revefenacin's pharmacological activity?

A8: THRX-195518 exhibits a 10-fold lower binding affinity for the M3 receptor compared to Revefenacin. [] Receptor occupancy analysis suggests that THRX-195518's contribution to systemic pharmacology is minimal after inhaled Revefenacin administration. []

Q9: Does renal or hepatic impairment affect Revefenacin's pharmacokinetics?

A9: While systemic exposure to Revefenacin increased modestly in subjects with severe renal impairment, it remained similar between subjects with moderate hepatic impairment and those with normal hepatic function. [, ] The observed increase in plasma exposure to THRX-195518 in individuals with severe renal or moderate hepatic impairment is not expected to be clinically significant given its low antimuscarinic potency, minimal systemic levels after inhaled Revefenacin administration, and favorable safety profile. []

Q10: What preclinical studies were conducted to evaluate Revefenacin's pharmacological activity?

A10: Preclinical studies using isolated airway tissues from rats, guinea pigs, and humans demonstrated that Revefenacin potently antagonizes muscarinic receptor-mediated contractile responses. [] These antagonistic effects were slow to reverse, supporting the long duration of action observed in clinical trials. []

Q11: What were the primary endpoints in the phase 3 clinical trials evaluating Revefenacin's efficacy in COPD patients?

A11: The primary endpoint in the replicate 12-week phase 3 trials (NCT02459080, NCT02512510) was the change from baseline in trough forced expiratory volume in one second (FEV1) at Day 85. [, ] Secondary endpoints included the change in peak FEV1 from baseline to Day 1. []

Q12: What were the key findings regarding Revefenacin's efficacy in these phase 3 trials?

A12: Both the 88 μg and 175 μg doses of Revefenacin demonstrated statistically significant improvements in trough FEV1 compared to placebo at Day 85. [, ] Pooled data analysis also showed significant improvements in peak FEV1 for both doses compared to placebo. []

Q13: Did Revefenacin demonstrate efficacy in COPD patients with different levels of disease severity?

A13: Subgroup analyses of the phase 3 trials indicated that Revefenacin improved lung function in COPD patients across different levels of disease severity, including those with more severe airflow obstruction. [, , , , ]

Q14: Did Revefenacin demonstrate efficacy in COPD patients already receiving other therapies?

A14: Revefenacin demonstrated efficacy in patients both with and without concomitant use of long-acting beta-agonists (LABA) and inhaled corticosteroids (ICS). [, , ] Improvements in lung function and health outcomes were observed regardless of concomitant therapy. []

Q15: What is the safety profile of Revefenacin based on clinical trial data?

A15: Revefenacin was generally well-tolerated in clinical trials, with a low incidence of systemic anticholinergic adverse events. [, , , , ] The most common adverse events reported were generally mild and similar to those observed with placebo, including worsening COPD, cough, headache, and nasopharyngitis. [, , ] No evidence of an increased risk of major cardiovascular events was observed. [, ]

Q16: What is the rationale for delivering Revefenacin via nebulization?

A16: Nebulized delivery offers several advantages for COPD patients who may have difficulty using other inhaler devices. [, , , ] Nebulizers do not require the same level of inspiratory flow as dry powder inhalers, making them suitable for patients with severe airflow obstruction or those who have difficulty coordinating inhalation. [, , , , ] This method of administration also allows for more efficient drug delivery to the lungs, particularly in patients with poor inhaler technique. []

Q17: How does the lung deposition of Revefenacin delivered via nebulizer compare to that of other inhaled LAMAs?

A17: A study using functional respiratory imaging (FRI) demonstrated more efficient intrathoracic and peripheral deposition for Revefenacin delivered via a standard jet nebulizer compared to Tiotropium delivered via HandiHaler® DPI in patients with COPD. [] This finding suggests that nebulized Revefenacin may be more effective in reaching the smaller airways, potentially leading to better bronchodilation. []

Q18: Has the impact of Revefenacin on patient-reported outcomes been evaluated?

A18: Yes, clinical trials have assessed the impact of Revefenacin on various patient-reported outcomes, including health status and dyspnea. [, , , ] Significant improvements in health status, as measured by the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT), were observed in Revefenacin-treated patients compared to placebo. [, , , ]

Q19: Have any studies examined the cost-effectiveness of Revefenacin compared to other COPD treatments?

A19: Yes, at least one study (EE538) has been conducted to assess the cost-utility of Revefenacin compared to Tiotropium in the treatment and management of COPD. []

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